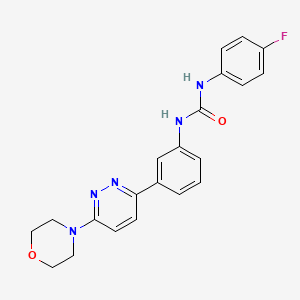![molecular formula C24H21ClN2O4S B14964211 5-Chloro-N-[4-[4-(2,4-dimethylphenyl)-2-oxazolyl]phenyl]-2-methoxybenzenesulfonamide CAS No. 951624-16-1](/img/structure/B14964211.png)
5-Chloro-N-[4-[4-(2,4-dimethylphenyl)-2-oxazolyl]phenyl]-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-CHLORO-N-{4-[4-(2,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-2-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, an oxazole ring, and various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-{4-[4-(2,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-2-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of an amine with a sulfonyl chloride in the presence of a base.
Substitution Reactions: Various substituents, such as the chloro and methoxy groups, are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxazole ring or the sulfonamide group, potentially leading to ring opening or amine formation.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of aldehydes or acids, while substitution of the chloro group can yield various amine or thiol derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a valuable compound for drug discovery and development.
Medicine
In medicine, the compound or its derivatives could be explored for their potential therapeutic effects. For example, sulfonamide groups are known for their antibacterial properties, which could be leveraged in the development of new antibiotics.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
作用機序
The mechanism of action of 5-CHLORO-N-{4-[4-(2,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-2-METHOXYBENZENE-1-SULFONAMIDE depends on its specific application. For example, in a biological context, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The sulfonamide group, in particular, is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria.
類似化合物との比較
Similar Compounds
5-Chloro-2,4-dimethoxyaniline: This compound shares the chloro and methoxy substituents but lacks the oxazole ring and sulfonamide group.
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: This compound has a similar sulfonamide group but differs in the structure of the aromatic rings and the presence of an amide linkage.
Uniqueness
The uniqueness of 5-CHLORO-N-{4-[4-(2,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-2-METHOXYBENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
951624-16-1 |
|---|---|
分子式 |
C24H21ClN2O4S |
分子量 |
469.0 g/mol |
IUPAC名 |
5-chloro-N-[4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C24H21ClN2O4S/c1-15-4-10-20(16(2)12-15)21-14-31-24(26-21)17-5-8-19(9-6-17)27-32(28,29)23-13-18(25)7-11-22(23)30-3/h4-14,27H,1-3H3 |
InChIキー |
HDHZBLIDSOWWAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclopropyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B14964143.png)
![5-(5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine](/img/structure/B14964148.png)


![N-(2,5-difluorophenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B14964162.png)
![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B14964169.png)
![7-(2,5-Dimethoxyphenyl)-3-[(2-methoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14964172.png)
![7-(4-Methoxyphenyl)-3-(phenylcarbamoyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14964174.png)
![3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14964185.png)
![3-(3,4-Dimethoxyphenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B14964195.png)
![3-[(3,4-Dimethoxyphenyl)carbamoyl]-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14964203.png)
![2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B14964218.png)
![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B14964226.png)
![N-cyclopropyl-1-(7-oxo-6-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14964230.png)
